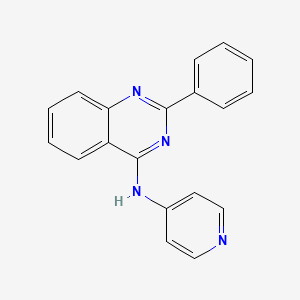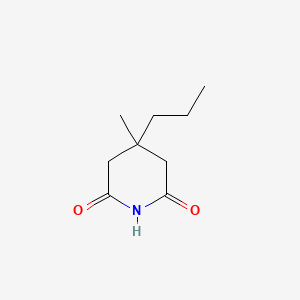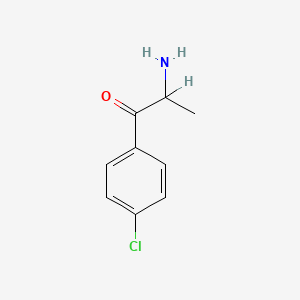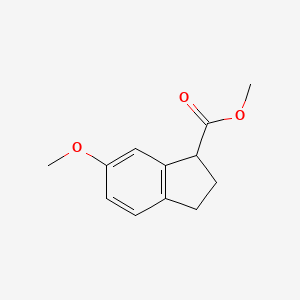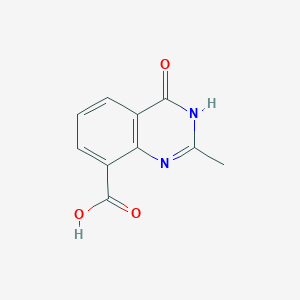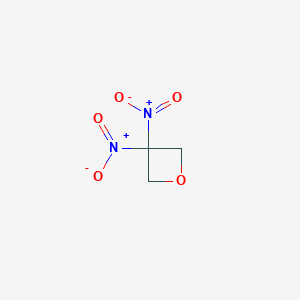
3,3-Dinitrooxetane
Description
3,3-Dinitrooxetane is a chemical compound with the molecular formula C3H4N2O5 . It has an average mass of 148.074 Da and a monoisotopic mass of 148.012024 Da .
Synthesis Analysis
3,3-Dinitrooxetane can be synthesized from 3-oximinooxetane, which is a suitable precursor for 3-nitro- and 3,3-dinitrooxetane as well as 3-aminooxetane . The synthesis of 3-oximinooxetane has been significantly improved compared to previous methods .Molecular Structure Analysis
The molecular structure of 3,3-Dinitrooxetane has been elucidated by single-crystal X-ray diffraction . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Oximes, such as 3-oximinooxetane, play an important role in the chemistry of energetic materials. They can be easily obtained from corresponding keto compounds and offer great synthetic potential . Their reduction allows the synthesis of amines, which can be converted to nitramines or nitro compounds by oxidation of the amino group . Direct oxidation of oximes with peroxy acids such as peroxytrifluoroacetic acid allows conversion into the corresponding mononitro compounds . Tandem nitration-oxidation reactions such as the Scholl or Ponzio reaction even directly afford the respective geminal dinitro compounds .properties
CAS RN |
81764-66-1 |
|---|---|
Molecular Formula |
C3H4N2O5 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
3,3-dinitrooxetane |
InChI |
InChI=1S/C3H4N2O5/c6-4(7)3(5(8)9)1-10-2-3/h1-2H2 |
InChI Key |
RCMVYXVTMMZYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


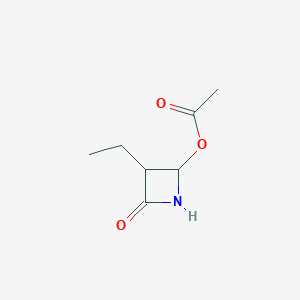
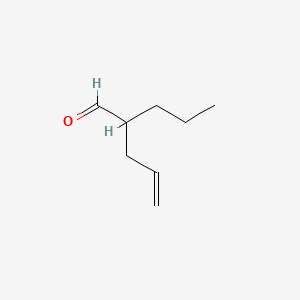


![7-Chloro-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B8736119.png)



